- Sodium bisulfite addition compounds of benzyl isothiocyanates: evidence for their structure as sodium benzylaminothiomethanesulfonates, Indian Journal of Chemistry, 1977, (4), 386-7

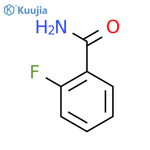

Cas no 89-99-6 ((2-fluorophenyl)methanamine)

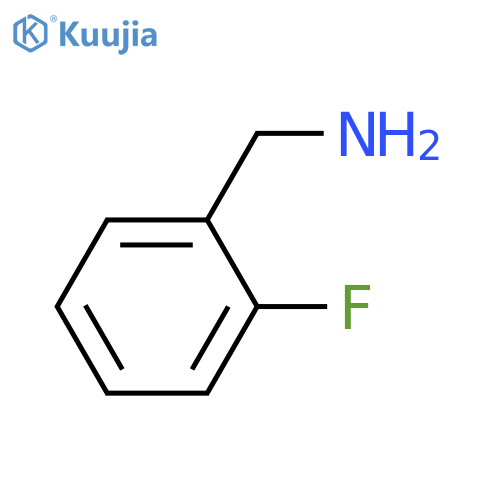

(2-fluorophenyl)methanamine structure

Nombre del producto:(2-fluorophenyl)methanamine

Número CAS:89-99-6

MF:C7H8FN

Megavatios:125.143525123596

MDL:MFCD00008107

CID:34540

PubChem ID:66649

(2-fluorophenyl)methanamine Propiedades químicas y físicas

Nombre e identificación

-

- (2-Fluorophenyl)methanamine

- 2-fluoroBenzenemethanamine

- 2-Fluoroaniline

- 2-Fluorobenzylamine

- o-Fluorobenzylamine

- Benzenemethanamine, 2-fluoro-

- Benzylamine, o-fluoro-

- 2-fluorobenzyl amine

- 2-Fluoro-benzylamine

- 1-(2-fluorophenyl)methanamine

- (2-fluorophenyl)methylamine

- LRFWYBZWRQWZIM-UHFFFAOYSA-N

- o-fluorobenzyl amine

- NSC158270

- PubChem4415

- ortho-Fluorobenzylamine

- 2-fluoro-benzyl amine

- (2-fluorobenzyl)amine

- 2-fluoro-benzenemethanamine

- KSC492E6D

- (2-F

- F2190-0539

- FT-0612424

- (2-Fluorophenyl)methanamine #

- (2-Fluorophenyl)methanamine;2-fluoroBenzenemethanamine

- AKOS000120576

- 2-Fluorobenzylamine, 96%

- STK503675

- W-100350

- MFCD00008107

- NSC-158270

- SCHEMBL6621

- 2-fluorbenzylamin

- 89-99-6

- DTXSID8059003

- A22208

- InChI=1/C7H8FN/c8-7-4-2-1-3-6(7)5-9/h1-4H,5,9H

- AC-9769

- CHEMBL12892

- CS-W004092

- EN300-16213

- SS-3747

- AM20041340

- F0538

- NSC 158270

- EINECS 201-957-9

- 2-Fluorobenzenemethanamine (ACI)

- Benzylamine, o-fluoro- (7CI, 8CI)

- ((2-Fluorophenyl)methyl)amine

- DB-021125

- R2RBT7FEJ7

- NS00041252

- DTXCID1048673

- (2-fluorophenyl)methanamine

-

- MDL: MFCD00008107

- Renchi: 1S/C7H8FN/c8-7-4-2-1-3-6(7)5-9/h1-4H,5,9H2

- Clave inchi: LRFWYBZWRQWZIM-UHFFFAOYSA-N

- Sonrisas: FC1C(CN)=CC=CC=1

- Brn: 508109

Atributos calculados

- Calidad precisa: 125.064077g/mol

- Carga superficial: 0

- XLogP3: 1.1

- Recuento de donantes vinculados al hidrógeno: 1

- Recuento de receptores de enlace de hidrógeno: 2

- Cuenta de enlace giratorio: 1

- Masa isotópica única: 125.064077g/mol

- Masa isotópica única: 125.064077g/mol

- Superficie del Polo topológico: 26Ų

- Recuento de átomos pesados: 9

- Complejidad: 85

- Recuento atómico isotópico: 0

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Recuento de unidades de unión covalente: 1

- Carga superficial: 0

- Recuento de constructos de variantes mutuas: nothing

Propiedades experimentales

- Color / forma: Colorless transparent liquid

- Denso: 1.095 g/mL at 25 °C(lit.)

- Punto de ebullición: 75°C/13mmHg(lit.)

- Punto de inflamación: Fahrenheit: 152.6 ° f

Celsius: 67 ° c - índice de refracción: n20/D 1.517(lit.)

- PSA: 26.02000

- Logp: 1.98470

- Sensibilidad: Air Sensitive

(2-fluorophenyl)methanamine Información de Seguridad

-

Símbolo:

- Promover:dangerous

- Palabra de señal:Danger

- Instrucciones de peligro: H314

- Declaración de advertencia: P280,P305+P351+P338,P310

- Número de transporte de mercancías peligrosas:UN 2735 8/PG 2

- Wgk Alemania:3

- Código de categoría de peligro: 34

- Instrucciones de Seguridad: S26-S27-S36/37/39-S45

-

Señalización de mercancías peligrosas:

- TSCA:Yes

- Categoría de embalaje:III

- Nivel de peligro:8

- Condiciones de almacenamiento:Store at room temperature

- Período de Seguridad:8

- Términos de riesgo:R20/21/22; R34

- Grupo de embalaje:III

(2-fluorophenyl)methanamine Datos Aduaneros

- Código HS:2921420090

- Datos Aduaneros:

China Customs Code:

2921499090Overview:

2921499090 Other aromatic monoamines and derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

Declaration elements:

Product Name, component content, use to

Summary:

2921499090 other aromatic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

(2-fluorophenyl)methanamine PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F0538-5g |

(2-fluorophenyl)methanamine |

89-99-6 | 98.0%(GC&T) | 5g |

¥170.0 | 2022-05-30 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R016794-50g |

(2-fluorophenyl)methanamine |

89-99-6 | 98% | 50g |

¥319 | 2024-05-21 | |

| Apollo Scientific | PC3670-25g |

2-Fluorobenzylamine |

89-99-6 | 95% | 25g |

£51.00 | 2023-09-02 | |

| TRC | F596725-5g |

2-Fluorobenzylamine |

89-99-6 | 5g |

$98.00 | 2023-05-18 | ||

| Enamine | EN300-16213-1.0g |

(2-fluorophenyl)methanamine |

89-99-6 | 94% | 1g |

$26.0 | 2023-05-02 | |

| Enamine | EN300-16213-2.5g |

(2-fluorophenyl)methanamine |

89-99-6 | 94% | 2.5g |

$27.0 | 2023-05-02 | |

| Alichem | A012000210-250mg |

2-Fluorobenzylamine |

89-99-6 | 97% | 250mg |

$504.00 | 2023-08-31 | |

| Life Chemicals | F2190-0539-0.25g |

2-Fluorobenzylamine |

89-99-6 | 95%+ | 0.25g |

$18.0 | 2023-09-06 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | F0538-5G |

2-Fluorobenzylamine |

89-99-6 | >98.0%(GC)(T) | 5g |

¥100.00 | 2024-04-15 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F122768-100g |

(2-fluorophenyl)methanamine |

89-99-6 | 98% | 100g |

¥638.90 | 2023-09-02 |

(2-fluorophenyl)methanamine Métodos de producción

Métodos de producción 1

Métodos de producción 2

Condiciones de reacción

1.1 Reagents: Pinacolborane Catalysts: Tetracosa-μ3-hydroxyoctakis(methanol)di-μ6-oxoeicosakis(1,1,1-trifluoro-2,4-pent… Solvents: Toluene ; rt → 110 °C; 24 h, 110 °C

Referencia

- Lanthanide-oxo clusters for efficient catalytic reduction of carboxamides, Science China: Chemistry, 2023, 66(2), 443-448

Métodos de producción 3

Métodos de producción 4

Condiciones de reacción

1.1 Reagents: Hydrogen , Ammonia Catalysts: Cobalt (nitrogen-doped activated carbon-supported) Solvents: Methanol , Water ; 6 h, 1 MPa, 110 °C

Referencia

- Reductive Amination of Carbonyl Compounds with Ammonia and Hydrogenation of Nitriles to Primary Amines with Heterogeneous Cobalt Catalysts, Chemical Research in Chinese Universities, 2019, 35(3), 457-462

Métodos de producción 5

Condiciones de reacción

1.1 Reagents: Hydrogen , Ammonia Catalysts: Nickel Solvents: Methanol ; 12 h, rt

Referencia

- Small Molecule Inhibitors Simultaneously Targeting Cancer Metabolism and Epigenetics: Discovery of Novel Nicotinamide Phosphoribosyltransferase (NAMPT) and Histone Deacetylase (HDAC) Dual Inhibitors, Journal of Medicinal Chemistry, 2017, 60(19), 7965-7983

Métodos de producción 6

Condiciones de reacción

1.1 Reagents: Sodium borohydride Catalysts: Cobalt (covalent organic framework supported) Solvents: Methanol ; 3 h, rt

Referencia

- Highly Stable COF-Supported Co/Co(OH)2 Nanoparticles Heterogeneous Catalyst for Reduction of Nitrile/Nitro Compounds under Mild Conditions, Small, 2018, 14(37),

Métodos de producción 7

Condiciones de reacción

1.1 Catalysts: Potassium tert-butoxide , 2921008-59-3 Solvents: Tetrahydrofuran ; > 1 min, rt

1.2 Reagents: Poly(methylhydrosiloxane) ; rt; 12 h, 50 °C

1.3 Reagents: Sodium hydroxide Solvents: Water ; rt; 3 h, rt

1.2 Reagents: Poly(methylhydrosiloxane) ; rt; 12 h, 50 °C

1.3 Reagents: Sodium hydroxide Solvents: Water ; rt; 3 h, rt

Referencia

- Ligand-metal cooperativity in quinonoid based nickel(II) and cobalt(II) complexes for catalytic hydrosilylative reduction of nitriles to amines: electron transfer and mechanistic insight, Dalton Transactions, 2023, 52(15), 4964-4972

Métodos de producción 8

Condiciones de reacción

1.1 Reagents: Pinacolborane Catalysts: Bis[1,3-bis[2,6-bis(1-methylethyl)phenyl]-2,5-diphenyl-1H-imidazolium-4-yl]bis[μ… Solvents: Toluene ; 12 h, 40 °C

1.2 Reagents: Sodium hydroxide Solvents: Diethyl ether ; 1 h

1.2 Reagents: Sodium hydroxide Solvents: Diethyl ether ; 1 h

Referencia

- Transition metal-free catalytic reduction of primary amides using an abnormal NHC based potassium complex: integrating nucleophilicity with Lewis acidic activation, Chemical Science, 2020, 11(7), 1848-1854

Métodos de producción 9

Métodos de producción 10

Condiciones de reacción

1.1 Reagents: Lithium triethylborohydride Catalysts: (TB-5-24)-[6-[[Bis(1,1-dimethylethyl)phosphino-κP]methyl]-N-(1,1-dimethylethyl)-… Solvents: Tetrahydrofuran ; rt; 45 min, rt

1.2 Reagents: Sodium ethoxide , Hydrogen Solvents: Benzene ; 36 h, 30 bar, 135 °C

1.2 Reagents: Sodium ethoxide , Hydrogen Solvents: Benzene ; 36 h, 30 bar, 135 °C

Referencia

- Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Cobalt Pincer Complex, Journal of the American Chemical Society, 2015, 137(28), 8888-8891

Métodos de producción 11

Condiciones de reacción

1.1 Reagents: Sodium hydroxide Solvents: Methanol , Tetrahydrofuran ; 12 h, 100 °C

Referencia

- Palladium-Catalyzed ortho-Selective C-H Fluorination of Oxalyl Amide-Protected Benzylamines, Journal of Organic Chemistry, 2015, 80(2), 942-949

Métodos de producción 12

Condiciones de reacción

1.1 Reagents: Potassium borohydride Catalysts: Cupric chloride Solvents: Isopropanol , Water ; 12 h, 60 °C

Referencia

- Preparation and characterization of primary amines by potassium borohydride-copper chloride system from nitriles, Asian Journal of Chemistry, 2015, 27(10), 3564-3566

Métodos de producción 13

Condiciones de reacción

1.1 Reagents: Hydrogen , Ammonia Catalysts: Cobalt (graphene-encapsulated) Solvents: Methanol ; 4 h, 2 MPa, 90 °C

Referencia

- Facile manner in regulating the graphene-shelled structure of cobalt nanoparticles for the synthesis of amines, ChemRxiv, 2021, 1, 1-15

Métodos de producción 14

Condiciones de reacción

1.1 Reagents: Hydrogen , Ammonia Catalysts: Cobalt salophen complex Solvents: Tetrahydrofuran , Water ; 40 bar; 5 - 7 bar; 45 bar; 135 °C; 24 h, 120 °C

Referencia

- Ultra-small cobalt nanoparticles from molecularly-defined Co-salen complexes for catalytic synthesis of amines, Chemical Science, 2020, 11(11), 2973-2981

(2-fluorophenyl)methanamine Raw materials

(2-fluorophenyl)methanamine Preparation Products

(2-fluorophenyl)methanamine Literatura relevante

-

Ma?gorzata E. Zakrzewska,Paulo J. L. André,Clara S. B. Gomes,Ana V. M. Nunes,Vitor Rosa New J. Chem. 2023 47 6551

-

2. Alkylidyne(carbaborane) complexes of the Group 6 metals. Part 6. exo-nido-Tungstacarbaborane compoundsStephen A. Brew,John C. Jeffery,Mark D. Mortimer,F. Gordon A. Stone J. Chem. Soc. Dalton Trans. 1992 1365

-

Joanna Nadia,Alexander G. Olenskyj,Natascha Stroebinger,Suzanne M. Hodgkinson,Talia G. Estevez,Parthasarathi Subramanian,Harjinder Singh,R. Paul Singh,Gail M. Bornhorst Food Funct. 2021 12 4349

-

Jan Janczak,Ryszard Kubiak CrystEngComm 2010 12 3599

-

Yun-Liang Jiang,Yu-Ling Wang,Jing-Xiang Lin,Qing-Yan Liu,Zhang-Hui Lu,Na Zhang,Jia-Jia-Wei,Li-Qin Li CrystEngComm 2011 13 1697

89-99-6 ((2-fluorophenyl)methanamine) Productos relacionados

- 72235-51-9(1-(2,3-difluorophenyl)methanamine)

- 72235-52-0(2,4-Difluorobenzylamine)

- 261763-42-2(2,6-Difluoro-3-methylbenzylamine)

- 100-82-3(3-Fluorobenzylamine)

- 261951-68-2(4-Fluoro-3-methylbenzylamine)

- 69385-30-4(2,6-Difluorobenzylamine)

- 214759-21-4(2,4,6-Trifluorobenzylamine)

- 261951-67-1(3-Fluoro-4-methylbenzylamine)

- 85118-06-5(1-(2,5-difluorophenyl)methanamine)

- 1508675-50-0(2-Ethylmorpholine-4-carbonyl chloride)

Proveedores recomendados

Suzhou Senfeida Chemical Co., Ltd

(CAS:89-99-6)2-Fluorobenzylamine

Pureza:99.9%

Cantidad:200kg

Precio ($):Informe

Amadis Chemical Company Limited

(CAS:89-99-6)(2-fluorophenyl)methanamine

Pureza:99%/99%

Cantidad:100g/500g

Precio ($):184.0/659.0